From L-alanine and D-galacturonic acid: Heating aqueous solutions of D-galacturonic acid and L-alanine under acidic conditions leads to the formation of 3-(2-Formyl-pyrrol-1-yl)-propionic acid (FPA), alongside other Maillard reaction products. Subsequent esterification of FPA with methanol would yield the target compound. []
Chemical Reactions Analysis
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid. []
Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic attack, enabling the formation of imines, hydrazones, and other derivatives. []
Applications
A Maillard reaction product: It was detected as a specific product formed during the reaction between D-galacturonic acid and L-alanine. This finding contributes to understanding the complex chemistry of Maillard reactions and their role in food chemistry and human health. []
A component of processed aged garlic extract: Identified in a study investigating the taste-active and antioxidative Maillard reaction products in roasted garlic. []
Related Compounds
2-(2-Formyl-1H-pyrrole-1-yl)propanoic acid (FPA)
Compound Description: FPA is identified as a specific reaction product resulting from the interaction of uronic acids with amines like L-alanine []. This compound forms during nonenzymatic browning reactions, particularly in the context of thermal treatment of uronic acids like D-galacturonic acid with amino acids.
Compound Description: This compound is reported as a novel isolate from the fruit of Lycium chinense var. potaninii []. It was identified alongside other pyrrole alkaloids and evaluated for potential hypoglycemic activity in vitro.
Compound Description: Identified as a novel alkaloid isolated from the fruit of Lycium chinense var. potaninii [], this compound was found along with other pyrrole derivatives and investigated for its potential hypoglycemic activity.
Compound Description: This novel compound, isolated from the fruit of Lycium chinense var. potaninii [], belongs to a group of pyrrole alkaloids studied for their potential hypoglycemic effects.
Compound Description: This novel compound, discovered in the fruit of Lycium chinense var. potaninii [], belongs to a class of pyrrole alkaloids investigated for their potential hypoglycemic properties.
Compound Description: This compound, discovered in the fruit of Lycium chinense var. potaninii [], represents a novel pyrrole alkaloid. It was investigated alongside other pyrrole derivatives for potential hypoglycemic activity in vitro.
Compound Description: This compound was identified as a new alkaloid isolated from the fruit of Lycium chinense var. potaninii []. It was among several pyrrole derivatives investigated for their potential hypoglycemic activity.
Compound Description: This compound was isolated from Cornus officinalis alongside other phenolic compounds []. This discovery marked the first time this particular compound was identified in this plant species.
Compound Description: This novel compound was found in the fruit of Lycium chinense var. potaninii [] as part of a group of pyrrole alkaloids. It was studied for its potential hypoglycemic activity.
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